Product packaging for 2-(Aminomethyl)-3-methylbutanoic acid(Cat. No.:CAS No. 16934-21-7)

2-(Aminomethyl)-3-methylbutanoic acid

Cat. No.: B3245489
CAS No.: 16934-21-7
M. Wt: 131.17 g/mol
InChI Key: UUQYMNPVPQLPID-UHFFFAOYSA-N
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Description

Contextualization within Beta-Amino Acid Chemistry

2-(Aminomethyl)-3-methylbutanoic acid is a derivative of butanoic acid and is classified as a β-amino acid. Unlike α-amino acids, the building blocks of proteins, where the amino group is attached to the carbon atom adjacent to the carboxyl group (the α-carbon), β-amino acids have their amino group attached to the second carbon from the carboxyl group (the β-carbon). numberanalytics.comnumberanalytics.com This structural difference has profound implications for the molecule's chemical properties and biological applications. numberanalytics.com

β-Amino acids are of considerable interest in medicinal chemistry because their inclusion in peptides can lead to molecules with increased stability against enzymatic degradation. researchgate.netnih.gov This resistance to proteolysis makes them valuable components in the design of peptide-based drugs with improved pharmacokinetic profiles. numberanalytics.comresearchgate.net Furthermore, β-amino acids can induce specific secondary structures in peptides, such as helices and turns, which can be crucial for biological activity. acs.orgresearchgate.net The ability to modulate the conformation and dynamics of peptides by incorporating β-amino acids is a key strategy in the development of novel therapeutics. acs.orgnih.gov

The structural diversity of β-amino acids, which includes the potential for multiple stereoisomers for a given side chain, provides a vast scope for molecular design. nih.gov For this compound, the presence of chiral centers allows for different stereoisomers, such as the (R)- and (S)-enantiomers, which can exhibit distinct biological activities and interactions with enzymes and receptors. numberanalytics.comchemimpex.comchemimpex.com

Historical Perspectives on Structurally Related Scaffolds in Research

The exploration of amino acids began in the early 19th century with the discovery of the first amino acids from natural sources. acs.org The initial focus was on the proteinogenic α-amino acids. However, as synthetic methodologies advanced, the scientific community's interest expanded to include non-natural amino acids, such as β-amino acids and other structural analogs.

The development of methods for producing amino acids, which started with extraction from protein hydrolysates, has evolved to include chemical synthesis and fermentation. nih.gov These advancements have been crucial for the availability of a wide range of amino acid scaffolds for research. The ability to create structurally diverse molecules has allowed scientists to investigate the structure-activity relationships of biologically active peptides and to design peptidomimetics with enhanced therapeutic potential. nih.gov

Historically, the modification of natural peptide structures with analogs has been a key strategy in drug discovery. The introduction of scaffolds that mimic the structure of natural amino acids but possess different backbone conformations, like those provided by β-amino acids, has been a significant area of research. This approach has led to the development of receptor agonists and antagonists, enzyme inhibitors, and antimicrobial peptides. nih.gov The use of glutamic acid and γ-aminobutyric acid scaffolds in the design of protease inhibitors highlights the long-standing interest in using amino acid-like structures as a basis for new therapeutic agents. nih.gov

Current Research Landscape and Emerging Directions for Aminomethylated Butanoic Acid Derivatives

Current research on aminomethylated butanoic acid derivatives, including this compound, is vibrant and focused on several key areas. These compounds are recognized as valuable building blocks in pharmaceutical development, particularly for targeting neurological disorders. chemimpex.comchemimpex.com The (R)-enantiomer, (R)-2-(Aminomethyl)-3-methylbutanoic acid, is specifically noted for its role as an intermediate in the synthesis of various pharmaceuticals. chemimpex.com

The unique structural features of these compounds allow for the creation of bioactive molecules with enhanced efficacy and selectivity. chemimpex.com Research is ongoing to explore their potential in modulating neurotransmitter activity and metabolic pathways. chemimpex.comchemimpex.com

The synthesis of butanoic acid derivatives is an active area of investigation, with studies focusing on creating new molecules and evaluating their properties. biointerfaceresearch.comresearchgate.net Computational methods, such as Density Functional Theory (DFT), are being employed to design and predict the properties of new derivatives before their synthesis, accelerating the discovery process. biointerfaceresearch.comresearchgate.net

Future research is likely to continue exploring the synthesis of novel aminomethylated butanoic acid derivatives and their incorporation into larger molecules, such as peptides and other pharmacologically active compounds. The development of more efficient and stereoselective synthetic routes will be crucial for accessing a wider range of structurally diverse compounds for biological screening. google.com

Detailed Research Findings

The following tables summarize key data points related to this compound and its derivatives, based on available research.

Physicochemical Properties of this compound and Related Compounds
Compound NameCAS NumberMolecular FormulaMolecular Weight (g/mol)
(R)-2-(Aminomethyl)-3-methylbutanoic acid210345-86-1C6H13NO2131.17
(S)-2-(Aminomethyl)-3-methylbutanoic acid hydrochloride17498-50-9C5H12ClNO2153.61
2-Amino-3-methylbutanoic acid (DL-Valine)516-06-3C5H11NO2117.15
3-Amino-3-methylbutanoic acid625-05-8C5H11NO2117.15
Research Applications of this compound Derivatives
DerivativeArea of ResearchNoted Application/Significance
(R)-2-(Aminomethyl)-3-methylbutanoic acidPharmaceutical DevelopmentKey intermediate in the synthesis of drugs targeting neurological disorders. chemimpex.com
(S)-2-(Aminomethyl)-3-methylbutanoic acidMedicinal ChemistryBuilding block for peptides and used in research on metabolic disorders. chemimpex.com
Fmoc-(R)-2-(Aminomethyl)-3-methylbutanoic acidPeptide SynthesisProtected form used for incorporation into peptide chains. nextpeptide.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H13NO2 B3245489 2-(Aminomethyl)-3-methylbutanoic acid CAS No. 16934-21-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(aminomethyl)-3-methylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2/c1-4(2)5(3-7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUQYMNPVPQLPID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CN)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Aminomethyl 3 Methylbutanoic Acid and Its Derivatives

Stereoselective and Enantioselective Synthesis Approaches

Achieving stereocontrol is paramount for producing enantiomerically pure β-amino acids. Modern synthetic chemistry has yielded several powerful methods to this end, leveraging asymmetric catalysis, chiral auxiliaries, and organocatalysis to control the three-dimensional arrangement of atoms.

Asymmetric catalysis is a cornerstone of modern enantioselective synthesis, enabling the production of chiral molecules from prochiral precursors with high efficiency. wikipedia.org In the context of synthesizing 2-(Aminomethyl)-3-methylbutanoic acid, transition metal catalysts are employed to facilitate key bond-forming reactions with stereocontrol. A prominent strategy is the asymmetric Mannich reaction, where a chiral catalyst directs the addition of an enolate or enol-equivalent of a butanoic acid derivative to a pre-formed imine. This approach establishes the crucial C-C and C-N bonds and sets the stereocenter at the C2 position. Chiral ligands, often containing phosphorus or nitrogen atoms, coordinate to a metal center (such as iridium, rhodium, or palladium), creating a chiral environment that forces the reaction to proceed along a specific stereochemical pathway. researchgate.net The choice of metal, ligand, and reaction conditions is critical for achieving high diastereoselectivity and enantioselectivity. rsc.org

The use of chiral auxiliaries is a well-established strategy for asymmetric synthesis. youtube.com In this approach, a chiral molecule is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. For the synthesis of this compound, a common precursor like 3-methylbutanoic acid can be coupled to a chiral auxiliary, such as an Evans oxazolidinone or a Oppolzer's sultam. rrscientific.com The resulting chiral amide can then be enolized and reacted with an electrophilic source of the "aminomethyl" group, for instance, a N-protected iodomethylamine. The steric bulk of the auxiliary effectively blocks one face of the enolate, forcing the incoming electrophile to attack from the opposite, less hindered face. This results in the formation of the desired stereoisomer with high diastereoselectivity. The final step involves the cleavage of the auxiliary, which can often be recovered and reused, to yield the enantiomerically enriched β-amino acid product.

Organocatalysis, which uses small, chiral organic molecules as catalysts, has emerged as a powerful alternative to metal-based catalysis for the synthesis of β-amino acids. uni-koeln.denih.govresearchgate.net These methods avoid the potential toxicity and cost associated with heavy metals. For the formation of a β-amino acid structure, organocatalytic Mannich reactions are particularly relevant. uni-koeln.de A chiral amine catalyst, such as a proline derivative, can activate an aldehyde (e.g., isovaleraldehyde, a precursor to the 3-methylbutyl group) to form a nucleophilic enamine. This enamine then adds to an N-protected imine in a highly stereocontrolled fashion. Alternatively, chiral Brønsted acids like phosphoric acid derivatives can activate the imine, rendering it more susceptible to nucleophilic attack. nih.gov These strategies provide direct access to β-amino esters and acids with high enantiomeric purity. princeton.edu

Asymmetric hydrogenation is a highly efficient method for establishing stereocenters by adding hydrogen across a double bond using a chiral catalyst. wikipedia.orgnih.gov While direct synthesis of this compound via this method is specific, a closely related and industrially significant example is the synthesis of (S)-(+)-3-Aminomethyl-5-methylhexanoic acid. researchgate.net This process highlights a powerful and analogous pathway. The key step involves the asymmetric hydrogenation of a β,γ-unsaturated carboxylic acid precursor that contains a nitrile group, which serves as a masked aminomethyl group. researchgate.net A chiral rhodium complex, specifically with the Me-DuPHOS ligand, catalyzes the hydrogenation of the carbon-carbon double bond, setting the desired (S)-stereochemistry at the adjacent carbon with very high enantiomeric excess. researchgate.net The nitrile group is subsequently reduced to the primary amine to afford the final product. researchgate.net This pathway demonstrates the power of combining asymmetric hydrogenation of an alkene with the reduction of a nitrile to access chiral γ-amino acids, a strategy directly adaptable to β-amino acid targets.

Table 1: Key Asymmetric Hydrogenation Step in the Synthesis of a Structural Analog This table showcases the results from a key step in an analogous synthesis, demonstrating the effectiveness of the asymmetric hydrogenation strategy.

SubstrateCatalystProductEnantiomeric Excess (ee)
3-Cyano-5-methylhex-3-enoic acid saltRhodium-Me-DuPHOS(S)-3-Cyano-5-methylhexanoateVery High

Data sourced from a study on an enantioselective synthesis of a related compound. researchgate.net

Classical and Multistep Synthesis Strategies

Before the advent of modern stereoselective methods, classical and multistep approaches were the primary means of synthesizing complex molecules. These strategies, while often longer and less atom-economical, are robust and can be used to produce derivatives for further study.

A classical approach to functionalizing carboxylic acids is through alpha-halogenation, most notably the Hell-Volhard-Zelinsky (HVZ) reaction. youtube.com This method can be applied to 3-methylbutanoic acid. In the presence of a catalytic amount of phosphorus tribromide (PBr₃) and bromine (Br₂), the acid is converted into an intermediate acyl bromide. This intermediate readily enolizes, allowing for selective bromination at the alpha-position (C2). youtube.com The resulting 2-bromo-3-methylbutanoyl bromide can then be hydrolyzed to give 2-bromo-3-methylbutanoic acid.

This halogenated intermediate is a versatile precursor for introducing the aminomethyl group. One potential route involves a nucleophilic substitution reaction where the bromide is displaced by a protected aminomethyl nucleophile, such as the anion of N-Boc-aminomethane sulfone or a similar reagent. Subsequent deprotection would yield the target compound. Another multistep strategy could involve using the α-bromo acid as a starting point for a chain extension, such as a malonic ester synthesis, followed by functional group manipulations to install the aminomethyl moiety. The introduction of halogens into amino acid structures is also a recognized strategy for modifying their properties. nih.gov

Preparation of Protected Derivatives (e.g., Fmoc)

The protection of the amino group is a crucial step in the synthesis and application of amino acids, particularly in peptide synthesis. The fluorenylmethoxycarbonyl (Fmoc) group is a widely used protecting group for this purpose. chemimpex.com

A general method for the synthesis of Fmoc-protected amino acids involves the reaction of the amino acid with a Fmoc-donating reagent, such as Fmoc-OSu (N-(9-fluorenylmethoxycarbonyloxy)succinimide) or Fmoc-Cl (9-fluorenylmethoxycarbonyl chloride). The reaction is typically carried out in a mixed solution of water and a mild base like sodium bicarbonate, with the temperature initially cooled and then allowed to warm to room temperature overnight.

For β-amino acids, similar procedures are applicable. For instance, Fmoc-protected β-homoamino acids can be synthesized with high efficiency. organic-chemistry.org One notable method involves an ultrasound-promoted Wolff rearrangement of diazoketones derived from Fmoc-protected α-amino acids. organic-chemistry.orgorganic-chemistry.org This approach is advantageous due to its mild conditions, which are compatible with the base-sensitive Fmoc group, and it generally proceeds with minimal racemization. organic-chemistry.org

The process begins with the activation of an Fmoc-protected α-amino acid as a mixed anhydride, which then reacts with diazomethane (B1218177) to form a diazoketone. organic-chemistry.orgorganic-chemistry.org Subsequent sonication in the presence of silver benzoate (B1203000) and a nucleophile, like water, leads to the formation of the desired Fmoc-protected β-amino acid derivative in high yields. organic-chemistry.org

Table 1: Reagents for Fmoc Protection

Reagent Description Reference
Fmoc-OSu N-(9-fluorenylmethoxycarbonyloxy)succinimide
Fmoc-Cl 9-fluorenylmethoxycarbonyl chloride
Fmoc-DMT A stable Fmoc-donating reagent organic-chemistry.org
Fmoc-benzotriazoles Stable reagents that react with amino acids in the presence of triethylamine organic-chemistry.org

A solid-phase method has also been developed for the synthesis of Fmoc-N-methyl-β-amino acids using a 2-chlorotrityl chloride (2-CTC) resin as a temporary protecting group for the carboxylic acid. nih.gov This method involves the protection of the α-amino group with 2-nitrobenzenesulfonyl (o-NBS), which facilitates methylation. nih.gov After methylation, the o-NBS group is removed, and the free amino group is reprotected with Fmoc-OSu before cleavage from the resin. nih.gov

Synthetic Routes from Common Precursors

A prevalent method for synthesizing β-amino acids from their α-amino acid counterparts is the Arndt-Eistert homologation. organic-chemistry.orglibretexts.orgwikipedia.org This reaction sequence converts a carboxylic acid to its higher homolog, effectively adding a carbon atom. libretexts.orgwikipedia.org

The process starts with the conversion of an N-protected α-amino acid, such as N-protected L-valine, into its acid chloride. libretexts.orgwikipedia.org The acid chloride then reacts with diazomethane to produce an α-diazoketone. organic-chemistry.orglibretexts.org A key step in this synthesis is the Wolff rearrangement of the α-diazoketone intermediate, which is catalyzed by heat, light, or a metal catalyst like silver(I) oxide, to form a ketene (B1206846). organic-chemistry.orglibretexts.org This rearrangement has been shown to preserve the stereochemistry of the chiral center. libretexts.org The ketene is then trapped by a nucleophile, such as water, to yield the desired β-amino acid. organic-chemistry.org

Table 2: Arndt-Eistert Homologation for β-Amino Acid Synthesis

Step Description Key Reagents Reference
1 Activation of N-protected α-amino acid Thionyl chloride or oxalyl chloride libretexts.orgwikipedia.org
2 Formation of α-diazoketone Diazomethane or trimethylsilyldiazomethane organic-chemistry.orglibretexts.org
3 Wolff Rearrangement Ag2O, heat, or light organic-chemistry.orglibretexts.org
4 Keten Trapping Water, alcohol, or amine organic-chemistry.org

Another approach involves the use of ketones as starting materials. google.com For instance, a ketone can react with malonic acid and ammonium (B1175870) acetate (B1210297) in an alcohol medium at reflux temperature to generate a β-amino acid. google.com Alternatively, a ketone can be condensed with ethyl cyanoacetate (B8463686) to form an enester. The double bond of the enester is then hydrogenated, followed by the reduction of the cyano group and subsequent hydrolysis to yield the β-amino acid. google.com

A one-pot conversion of α-amino acids to β-amino acid derivatives has also been developed. acs.org This method involves a tandem radical fragmentation-oxidation reaction to generate an acyliminium ion, which then reacts with silyl (B83357) ketenes in the presence of a Lewis acid to produce β-amino esters. acs.org

Industrial and Scalable Synthesis Processes

For industrial-scale production, synthetic routes that are efficient, cost-effective, and utilize readily available materials are paramount. While specific industrial processes for this compound are not extensively documented, general strategies for scalable β-amino acid synthesis are applicable.

The Arndt-Eistert homologation, while a powerful laboratory method, has challenges for large-scale synthesis due to the use of hazardous and explosive diazomethane. illinois.edu However, recent advancements have focused on making this process safer and more scalable. For example, the use of microreactors or flow chemistry can mitigate the risks associated with diazomethane by generating and consuming it in situ. chemrxiv.org A pseudo-telescopic synthesis of β-amino acids via the Arndt-Eistert homologation using a cascade of flow reactors has been demonstrated, allowing for scalability. chemrxiv.org

Biosynthetic routes offer a promising alternative to chemical synthesis. researchgate.net Enzymatic processes can provide high enantiomeric purity and operate under mild conditions. For instance, lysine (B10760008) 2,3-aminomutase has been utilized to catalyze the conversion of α-amino acids to their corresponding β-amino acids. google.com While the natural biosynthesis of valine starts from pyruvic acid, youtube.comyoutube.com and is catalyzed by enzymes like branched-chain amino acid aminotransferases in organisms like Saccharomyces cerevisiae, nih.gov direct enzymatic routes to this compound are still an area of research.

The synthesis of β-amino acids from ketone starting materials, as described in a Chinese patent, is presented as suitable for industrial production due to the use of inexpensive raw materials and simple synthesis steps. google.com

Analytical Characterization and Method Development for 2 Aminomethyl 3 Methylbutanoic Acid

Advanced Chromatographic Techniques

Chromatographic methods are essential for the separation and quantification of 2-(aminomethyl)-3-methylbutanoic acid. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are powerful techniques that offer high resolution and sensitivity. When coupled with Mass Spectrometry (MS), these methods provide an unparalleled level of specificity for structural confirmation.

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile compounds like this compound. The inherent polarity of this amino acid often necessitates derivatization to enhance its retention on reverse-phase columns and improve detection sensitivity. nih.govnih.gov

Several derivatization reagents can be employed to react with the primary amine or the carboxylic acid group. nih.gov For instance, reagents targeting the amine group can introduce a chromophore or fluorophore, making the derivative easily detectable by UV or fluorescence detectors. psu.edu The choice of derivatization agent, reaction conditions, and chromatographic parameters are critical for developing a robust and reliable HPLC method. google.comresearchgate.net

A typical HPLC method for the analysis of a derivatized amino acid would involve a C18 column and a mobile phase consisting of an organic solvent like acetonitrile (B52724) or methanol (B129727) and an aqueous buffer. psu.edugoogle.com The gradient elution is often optimized to achieve good separation from other components in the sample matrix. nih.gov Method validation is a crucial step to ensure the accuracy, precision, linearity, and sensitivity of the analysis. nih.gov

Below is an example of typical HPLC conditions that could be adapted for the analysis of derivatized this compound:

ParameterCondition
Column C18, 5 µm, 4.6 x 250 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Flow Rate 1.0 mL/min
Detector UV at 254 nm or Fluorescence
Injection Volume 10 µL
Column Temperature 30 °C
This table represents a general HPLC method and specific conditions may vary depending on the derivatization agent and sample matrix.

Ultra-Performance Liquid Chromatography (UPLC) Applications

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing columns with smaller particle sizes (typically sub-2 µm) to achieve higher resolution, faster analysis times, and increased sensitivity compared to traditional HPLC. sielc.com These advantages make UPLC particularly suitable for the analysis of complex samples containing this compound.

The fundamental principles of separation in UPLC are similar to HPLC, often employing reverse-phase chromatography. However, the use of smaller particles necessitates instrumentation capable of handling higher backpressures. The increased efficiency of UPLC columns allows for shorter run times without compromising the quality of the separation. sielc.com

For the analysis of this compound, UPLC methods can be developed that are both rapid and highly sensitive. Similar to HPLC, derivatization may be employed to improve chromatographic behavior and detection. A UPLC method coupled with a suitable detector, such as a photodiode array (PDA) or mass spectrometer, can provide comprehensive analytical data.

A representative UPLC method for a related compound is detailed in the table below, which can be adapted for this compound analysis:

ParameterCondition
Column Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.4 mL/min
Injection Volume 1 µL
Column Temperature 40 °C
Total Run Time < 10 min
This table illustrates a general UPLC method; specific parameters may need optimization for this compound.

Hyphenated Techniques (e.g., LC-MS) for Structural Confirmation

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. sciex.com This combination provides a high degree of certainty in the identification and structural confirmation of compounds like this compound. bldpharm.commdpi.com

In an LC-MS system, the eluent from the LC column is introduced into the mass spectrometer's ion source, where the molecules are ionized. The mass analyzer then separates the ions based on their mass-to-charge ratio (m/z), and the detector records their abundance. This process generates a mass spectrum, which provides information about the molecular weight of the compound.

For structural confirmation, tandem mass spectrometry (MS/MS) is often employed. In this technique, a specific ion (the precursor ion) is selected and fragmented, and the resulting fragment ions (product ions) are analyzed. The fragmentation pattern is unique to the molecule's structure and can be used to confirm the identity of this compound with a high degree of confidence.

Derivatization can also be used in LC-MS analysis to improve ionization efficiency and chromatographic separation. unimi.it The selection of the appropriate ionization technique (e.g., electrospray ionization - ESI) and mass analyzer (e.g., quadrupole, time-of-flight) is crucial for obtaining high-quality data. sciex.com

Spectroscopic and Structural Elucidation Methods

Spectroscopic techniques are indispensable for the detailed structural analysis of this compound, providing information about the connectivity of atoms and the types of functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules. Both ¹H NMR and ¹³C NMR are used to provide detailed information about the carbon-hydrogen framework of this compound.

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the spectrum would be expected to show distinct signals for the protons of the methyl groups, the methine protons, the methylene (B1212753) protons of the aminomethyl group, and the amino and carboxylic acid protons. chegg.comdocbrown.info The chemical shifts (δ) of these protons and their splitting patterns (multiplicity) due to spin-spin coupling provide valuable structural information. docbrown.info

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. For this compound, distinct signals would be expected for the carbonyl carbon, the two methine carbons, the methylene carbon, and the methyl carbons. docbrown.info The chemical shifts of these carbons are indicative of their chemical environment. docbrown.inforesearchgate.net

A predicted ¹³C NMR spectrum for a similar butanoic acid derivative shows the following characteristic shifts:

Carbon AtomPredicted Chemical Shift (ppm)
C=O (Carboxylic Acid)~170-185
CH (attached to COOH)~40-50
CH (isopropyl group)~30-40
CH₂ (aminomethyl)~40-50
CH₃ (isopropyl)~15-25
This table provides predicted chemical shift ranges based on known values for similar structures. chemicalbook.com

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands corresponding to the vibrations of its functional groups. uniroma1.itucalgary.ca

Key expected absorptions include:

O-H stretch: A broad band in the region of 2500-3300 cm⁻¹ is characteristic of the carboxylic acid hydroxyl group. libretexts.orgucla.edu

N-H stretch: The primary amine group will typically show two bands in the region of 3300-3500 cm⁻¹. ucla.edupressbooks.pub

C=O stretch: A strong, sharp absorption band around 1700-1725 cm⁻¹ corresponds to the carbonyl group of the carboxylic acid. libretexts.orgucla.edu

C-H stretch: Absorptions in the 2850-3000 cm⁻¹ region are due to the stretching vibrations of the C-H bonds in the alkyl portion of the molecule. pressbooks.pub

N-H bend: A band in the range of 1580-1650 cm⁻¹ is characteristic of the N-H bending vibration of the primary amine. uniroma1.it

The presence and position of these bands in the IR spectrum provide strong evidence for the presence of the carboxylic acid and primary amine functional groups within the this compound structure. ucalgary.ca

X-ray Crystallography for Absolute Configuration Determination

The definitive assignment of the absolute configuration of a chiral molecule is a critical step in pharmaceutical development and chemical research. For this compound, which possesses a stereogenic center, single-crystal X-ray diffraction (XRD) is the most powerful method for unambiguously determining its three-dimensional structure and thus its absolute stereochemistry. nih.gov This technique is considered the gold standard as it provides a direct visualization of the atomic arrangement in the crystalline state. researchgate.net

The determination of absolute configuration via XRD relies on the phenomenon of anomalous (or resonant) scattering. researchgate.neted.ac.uk When X-rays interact with the electrons of an atom, a phase shift occurs. This effect is usually small, especially for light atoms like carbon, nitrogen, and oxygen which are the primary constituents of this compound. researchgate.neted.ac.uk However, modern diffractometers and advanced computational methods now frequently allow for the reliable determination of the absolute configuration of molecules containing no atom heavier than oxygen. researchgate.net

The process involves irradiating a high-quality single crystal of an enantiomerically pure sample (e.g., the (R)-enantiomer of this compound) with a monochromatic X-ray beam, often from a copper source. researchgate.net The resulting diffraction pattern is measured. Due to anomalous scattering, the intensity of a reflection (hkl) is not identical to the intensity of its inverse reflection (-h-k-l), a breakdown of what is known as Friedel's law. researchgate.net These small intensity differences between specific pairs of reflections, known as Bijvoet pairs, contain the information about the absolute structure of the crystal. researchgate.net

A key parameter in the analysis is the Flack parameter, which is refined during the crystallographic data processing. ed.ac.uk The Flack parameter, with a physically meaningful value between 0 and 1, indicates the relative proportion of the two possible enantiomeric forms in the crystal. A value close to 0 indicates that the correct absolute configuration has been assigned, while a value near 1 suggests that the inverted structure is correct. An intermediate value might point to racemic twinning. ed.ac.uk For a successful determination, a low standard uncertainty on the Flack parameter is essential. researchgate.net

Although specific crystallographic data for this compound is not publicly available, a typical analysis would yield the parameters outlined in the table below.

Table 1: Representative Crystallographic Data for Absolute Configuration Determination

ParameterDescriptionTypical Value/Information
Chemical FormulaThe elemental composition of the molecule.C₆H₁₃NO₂
Crystal SystemThe symmetry system of the crystal lattice.e.g., Orthorhombic
Space GroupThe specific symmetry group of the crystal.e.g., P2₁2₁2₁ (a common non-centrosymmetric space group for chiral molecules) ed.ac.uk
Unit Cell Dimensions (a, b, c, α, β, γ)The dimensions and angles of the unit cell.e.g., a = 5.8 Å, b = 8.4 Å, c = 15.2 Å, α = β = γ = 90°
Wavelength (λ)The wavelength of the X-rays used for the experiment.e.g., 1.54178 Å (Cu Kα)
Flack Parameter (x)A parameter used to determine the absolute structure of a non-centrosymmetric crystal. ed.ac.uke.g., 0.05(7) (A value close to zero with low uncertainty confirms the assigned configuration)
Hooft ParameterAn alternative parameter to the Flack parameter for absolute structure determination.e.g., 0.04(6)

This table is illustrative and presents expected values for a hypothetical X-ray crystallography experiment on this compound based on general principles of the technique.

Method Development and Validation Protocols for Bioanalytical Applications

The quantitative determination of this compound in biological matrices, such as plasma or urine, is essential for pharmacokinetic studies. researchgate.netresearchgate.net This requires the development and validation of a robust bioanalytical method, typically using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) due to its high sensitivity and selectivity. researchgate.netmdpi.com The validation process ensures that the method is reliable and reproducible for its intended use and is conducted following strict guidelines from regulatory agencies like the EMA and FDA. akjournals.com

Method development begins with optimizing sample preparation to efficiently extract the analyte from the complex biological matrix while removing interfering substances. Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). researchgate.netresearchgate.net For a polar compound like this compound, SPE or a PPT followed by derivatization might be employed to enhance retention on a reversed-phase chromatography column and improve sensitivity. mdpi.com An appropriate internal standard (IS), often a stable isotope-labeled version of the analyte (e.g., this compound-D4), is added at the beginning of the sample preparation to correct for variability during extraction and analysis. researchgate.net

Chromatographic conditions are optimized to achieve a sharp peak shape and adequate separation from endogenous matrix components within a short analysis time. researchgate.net Mass spectrometric detection is typically performed in the positive electrospray ionization (ESI) mode, monitoring specific multiple reaction monitoring (MRM) transitions for the analyte and the internal standard to ensure high selectivity and sensitivity. researchgate.net For instance, a validated method for the structurally similar compound pregabalin (B1679071) monitored the fragmentation of the parent ion at m/z 160.2 to a product ion at m/z 55.1. researchgate.net

The method is then subjected to a full validation protocol, which assesses several key parameters:

Selectivity: The ability to differentiate and quantify the analyte in the presence of other components in the sample. akjournals.com

Linearity and Range: The concentration range over which the method is accurate and precise. researchgate.net

Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. researchgate.net

Accuracy and Precision: The closeness of the measured values to the true value and the degree of scatter between measurements, respectively. These are assessed within a single run (intra-run) and between different runs (inter-run). researchgate.net

Recovery: The efficiency of the extraction procedure. researchgate.net

Matrix Effect: The influence of co-eluting matrix components on the ionization of the analyte. akjournals.com

Stability: The stability of the analyte in the biological matrix under various storage and handling conditions (e.g., freeze-thaw cycles, short-term at room temperature, long-term at -20°C). researchgate.net

The table below presents typical validation parameters and acceptance criteria for a bioanalytical LC-MS/MS method, using data from published methods for the analogous compound, pregabalin, as a proxy. researchgate.netresearchgate.net

Table 2: Representative Validation Parameters for a Bioanalytical LC-MS/MS Method

Validation ParameterExample Result/Acceptance CriteriaReference
Matrix Human or Rat Plasma researchgate.netresearchgate.net
Linearity Range 0.50 – 20,000 ng/mL researchgate.net
Correlation Coefficient (r²) > 0.99 akjournals.com
Lower Limit of Quantification (LLOQ) 0.50 ng/mL researchgate.net
Intra-run Precision (%CV) ≤ 6.89% researchgate.net
Inter-run Precision (%CV) < 9.09% researchgate.net
Intra-run Accuracy (%RE) -4.17% to +3.08% researchgate.net
Inter-run Accuracy (%RE) -3.0% to +10.00% researchgate.net
Extraction Recovery 80.45 – 89.12% researchgate.net
Freeze-Thaw Stability Stable for at least 3 cycles researchgate.net
Short-Term Stability (Ambient) Stable for at least 24 hours researchgate.net

This table is illustrative and based on published validation data for pregabalin, a close structural analog of this compound.

Molecular Interactions and Preclinical Biological Activities of 2 Aminomethyl 3 Methylbutanoic Acid and Its Analogues

Investigation of Enzyme Inhibition Mechanisms

The primary mechanism of action for 2-(Aminomethyl)-3-methylbutanoic acid and its analogues is not centered on direct enzyme inhibition. Studies on its prominent analogue, pregabalin (B1679071), have shown that it does not alter cyclooxygenase enzyme activity. pharmacompass.com Furthermore, research indicates it does not interact with GABA receptors or influence the production or degradation of GABA, the principal inhibitory neurotransmitter. pharmacompass.com

However, related research highlights the role of enzymes in the synthesis of precursors for these compounds. For instance, enzymes like imidase and D-hydantoinase are utilized in the biosynthesis of (R)-3-Isobutylglutarate monoamide, a key intermediate for producing pregabalin. nih.gov This involves the enzymatic hydrolysis of a symmetrical substrate, 3-isobutylglutarimide, to achieve a high theoretical yield of the desired chiral intermediate. nih.gov

While the parent compound's direct enzyme inhibition is not a noted mechanism, derivatives have been studied for specific biochemical activities. A Schiff base derivative, (Z)-2-(2-methoxybenzylideneamino)-3-methylbutanoic acid, and its metal chelates have been assessed for antioxidant properties using a DPPH free radical scavenging assay. researchgate.netactascientific.com In this study, the Schiff base itself demonstrated higher antioxidant activity than its Cobalt(II) complex, though lower than the Nickel(II) complex. researchgate.netactascientific.com This activity is attributed to the potential for the carboxylic group to dissociate and inhibit the action of free radicals. researchgate.net

Receptor Binding and Ligand-Target Interactions (in vitro)

The most significant and well-documented molecular interaction for this compound analogues, such as pregabalin, is their potent and selective binding to the alpha-2-delta (α2δ) auxiliary subunit of voltage-gated calcium channels (VGCCs). nih.govresearchgate.net This interaction is considered the primary mechanism underlying the compound's pharmacological effects. nih.govdrugbank.com

Studies have demonstrated that pregabalin binds with high affinity to both α2δ-1 and α2δ-2 subunits. drugbank.comresearchgate.net This binding is highly specific; extensive screening has shown that pregabalin does not interact with at least 38 other common receptors and ion channels, including GABAA and GABAB receptors. drugbank.comresearchgate.net The interaction is also stereospecific. The S(+) enantiomer of 3-isobutyl GABA (pregabalin) potently displaces tritiated gabapentin (B195806) from this binding site, whereas the R(-) enantiomer is significantly less active. nih.gov This stereoselectivity strongly suggests the gabapentin binding site on the α2δ subunit is crucial for its activity. nih.govnih.gov

The binding to the α2δ subunit is believed to modulate calcium channel trafficking and reduce the release of excitatory neurotransmitters like glutamate (B1630785) and substance P from overexcited presynaptic neurons. researchgate.netresearchgate.net A mutation of a single amino acid (R217A) in the α2δ-1 protein significantly reduces the binding affinity of pregabalin, leading to a loss of its analgesic efficacy in animal models, conclusively identifying the α2δ-1 subunit as a key therapeutic target. nih.govnih.gov

Table 1: Summary of In Vitro Interactions with the α2δ Subunit

Compound/Analogue Target Key Finding Reference
Pregabalin α2δ-1 and α2δ-2 subunits Potent and selective ligand; no interaction with 38 other receptors. drugbank.comresearchgate.net
(S+)-3-isobutyl GABA Gabapentin binding site on α2δ Potently displaces tritiated gabapentin. nih.gov
(R-)-3-isobutyl GABA Gabapentin binding site on α2δ Much less active in displacing tritiated gabapentin than the S(+) enantiomer. nih.gov
Pregabalin Mutant (R217A) α2δ-1 subunit Significantly reduced binding affinity and loss of effect. nih.govnih.gov

While the primary target is the α2δ subunit, certain analogues of this compound have been shown to interact with amino acid transporter systems. Amino acid transporters are crucial for regulating the cytosolic levels of amino acids, which in turn modulate metabolism, protein synthesis, and cell proliferation. nih.gov

A preclinical evaluation of a C-11 labeled analogue, 2-amino-2-[11C]methyl-butanoic acid ([11C]Iva), found that it is transported via the System L amino acid transporters. nih.gov In vitro cellular uptake studies using human small-cell lung cancer cells confirmed that its uptake was almost completely inhibited by a System L inhibitor and specifically by an inhibitor of LAT1 (L-type amino acid transporter 1), a key component of the System L system. nih.gov LAT1 is often highly expressed in tumors, making it a target for imaging agents. nih.gov

Although this compound is a structural analogue of GABA, its primary mechanism does not appear to involve direct modulation of GABA transporters (GATs). pharmacompass.com Research into GAT inhibitors like tiagabine (B1662831) and other nipecotic acid derivatives focuses on their ability to block GABA reuptake, thereby increasing extracellular GABA concentrations. nih.govnih.gov This is a distinct mechanism from the direct binding to α2δ subunits or utilization of System L transporters.

Assessment of Antimicrobial Properties and Virulence Factor Inhibition

Studies have been conducted on derivatives of this compound to assess their potential as antimicrobial agents. Research on the Schiff base (Z)-2-(2-methoxybenzylideneamino)-3-methylbutanoic acid and its Cobalt(II) and Nickel(II) metal complexes revealed antimicrobial activity against a panel of bacteria and fungi. researchgate.netactascientific.com

The study compared the zones of inhibition of the synthesized compounds against standard antibiotics. The Schiff base and its chelates were found to be active against both Gram-positive bacteria (such as Staphylococcus aureus and Streptococcus pyogenes) and Gram-negative bacteria (including Klebsiella pneumoniae and Pseudomonas aeruginosa), as well as fungi like Aspergillus niger and Penicillium chrysogenum. researchgate.netactascientific.com These findings suggest that modification of the parent compound into Schiff bases and their metal complexes can impart significant antimicrobial properties. actascientific.com

Table 2: Antimicrobial Activity of (Z)-2-(2-methoxybenzylideneamino)-3-methylbutanoic Acid and its Chelates

Microorganism Type Activity Observed Reference
Staphylococcus aureus Gram-positive bacteria Yes researchgate.netactascientific.com
Streptococcus pyogenes Gram-positive bacteria Yes researchgate.netactascientific.com
Bacillus subtilis Gram-positive bacteria Yes researchgate.net
Klebsiella pneumoniae Gram-negative bacteria Yes researchgate.netactascientific.com
Pseudomonas aeruginosa Gram-negative bacteria Yes researchgate.netactascientific.com
Escherichia coli Gram-negative bacteria Yes researchgate.netactascientific.com
Aspergillus niger Fungus Yes researchgate.netactascientific.com
Penicillium chrysogenum Fungus Yes researchgate.netactascientific.com

Preclinical Pharmacological Studies in Non-Human Models

The development of PET tracers for the GABAergic system has been a significant area of research, though it has faced challenges, particularly with getting polar GABA mimetic molecules to cross the blood-brain barrier (BBB). nih.govnih.gov While agents targeting the postsynaptic GABAA receptor exist, developing ligands for presynaptic markers has been less successful. nih.govacs.org

Analogues of this compound have been evaluated as potential PET probes. A notable study investigated 2-amino-2-[11C]methyl-butanoic acid ([11C]Iva) as a tumor-imaging agent in a mouse model. nih.gov The study found that [11C]Iva was stable in mouse serum and accumulated to a high degree in tumors, with low uptake in most normal tissues except for the pancreas and kidneys. nih.gov The high uptake in tumors was linked to its transport via the LAT1 amino acid transporter, which is overexpressed in many cancers. nih.gov This makes [11C]Iva a promising candidate for noninvasive tumor imaging. nih.gov

Efforts to develop PET ligands for GABA transporters (GATs) using related structures have highlighted significant hurdles. For example, PET studies in rats and rhesus monkeys with a complex nipecotic acid derivative showed very low brain uptake, likely due to the free carboxylic acid group hindering BBB penetration. nih.gov An attempt to circumvent this by using an ethyl ester prodrug also failed to result in significant brain uptake of the active compound in rats, indicating that more advanced strategies, such as using carboxylic acid bioisosteres, may be required. acs.org

Table 3: Preclinical Evaluation of [11C]Iva as a PET Probe in a Mouse Model

Parameter Finding Implication Reference
In Vitro Stability Stable in mouse serum for 60 minutes. Suitable for in vivo studies. nih.gov
Cellular Transport Transported via System L amino acid transporters (including LAT1). High uptake in LAT1-expressing tumors. nih.gov
In Vivo Distribution High accumulation in tumor tissue. High tumor-to-normal tissue contrast. nih.gov
Potential Application Promising PET probe for noninvasive tumor imaging. Potential clinical utility in oncology. nih.gov

In Vitro Cellular Uptake and Stability Studies

The investigation into the cellular transport and metabolic resilience of this compound and its structural analogues is crucial for understanding their pharmacokinetic profiles. In vitro studies provide foundational data on how these compounds are absorbed by cells and how they withstand biological environments.

A key analogue, C-labeled 2-amino-2-methyl-butanoic acid ([¹¹C]Iva), has been evaluated for its stability and uptake mechanisms. In one study, [¹¹C]Iva demonstrated high stability when incubated in mouse serum at 37°C for 60 minutes, indicating resistance to rapid metabolic degradation in a biological matrix. nih.gov The cellular uptake of this compound was examined in SY human small-cell lung cancer cells. Findings revealed that the uptake increased linearly over 20 minutes and was significantly inhibited by a system L amino acid transporter inhibitor. nih.gov This suggests that the compound's entry into cells is mediated by system L amino acid transporters, including the specific transporter LAT1, which is often highly expressed in various tumors. nih.gov

The hydrochloride salt form of (R)-2-(Aminomethyl)-3-methylbutanoic acid is noted for its stability and solubility, characteristics that make it a favorable choice for research and formulation development. chemimpex.com Similarly, gabapentin, a well-known structural analogue, is understood to be absorbed exclusively through the large neutral amino acid transporter (LAT1). wjbphs.com This transport mechanism is saturable, meaning that the bioavailability of gabapentin does not increase proportionally with the dose. wjbphs.com

The stability of these compounds can also be enhanced through chemical modification. For instance, the use of protecting groups like tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) in the synthesis of related analogues can improve both solubility and stability against unwanted side reactions.

Table 1: Summary of In Vitro Cellular Uptake and Stability Findings for Analogues

Compound/AnalogueStudy TypeKey FindingsReference
[¹¹C]2-amino-2-methyl-butanoic acid ([¹¹C]Iva)StabilityStable in mouse serum for 60 minutes at 37°C. nih.gov
[¹¹C]2-amino-2-methyl-butanoic acid ([¹¹C]Iva)Cellular UptakeTransported into cancer cells via system L amino acid transporters (LAT1). nih.gov
GabapentinCellular UptakeAbsorbed by the large neutral amino acid transporter (LAT1). wjbphs.com
(R)-2-(Aminomethyl)-3-methylbutanoic acid hydrochloridePhysicochemical PropertiesValued for its stability and solubility. chemimpex.com

Computational Modeling and Molecular Dynamics in Biological Activity Prediction

Computational modeling and molecular dynamics simulations are powerful tools for elucidating the mechanisms of action and predicting the biological activity of molecules like this compound and its analogues. These methods provide insights at the atomic level that are often unattainable through experimental techniques alone.

The primary molecular target for the gabapentinoid class of compounds, which includes analogues of this compound, is the α2δ subunit of voltage-gated calcium channels (VGCCs). pnas.orgnih.gov Computational studies have been instrumental in understanding this interaction. Molecular docking, a key computational technique, has been used to simulate the binding of gabapentin to its targets. For example, docking studies have explored the affinity of gabapentin for the human branched-chain aminotransferase (hBCATc), revealing a high affinity for this enzyme. wjbphs.com Such simulations help to visualize the binding mode and identify the critical interactions between the drug and the protein.

Density Functional Theory (DFT) is another computational method that has been applied to study gabapentin. These calculations have been used to investigate the molecule's protonation state and conformational structures. researchgate.net Understanding these properties is vital, as they dictate how the molecule will interact with its biological receptor.

Molecular dynamics (MD) simulations offer a way to observe the dynamic behavior of molecules over time. While specific MD studies on this compound are not widely published, the methodology has been applied to amino acids and peptides to understand complex processes like their reactions at an electrode surface during electrolysis. mdpi.com For gabapentinoids, MD simulations can help to model how the binding to the CaVα2δ subunit interferes with the transport of calcium channels to the cell surface, a key aspect of their mechanism of action. pnas.org Furthermore, computational analysis of the crystal structures of gabapentin and pregabalin has provided insights into their solid-state properties and plasticity, which are influenced by molecular packing and hydrogen-bonding interactions. researchgate.net

Table 2: Summary of Computational and Molecular Modeling Studies on Analogues

Compound/AnalogueModeling TechniqueBiological Target/SystemKey InsightsReference
GabapentinMolecular DockingHuman Branched-Chain Aminotransferase (hBCATc)Demonstrated high binding affinity and validated the docking protocol. wjbphs.com
GabapentinDensity Functional Theory (DFT)Gabapentin moleculeDetermined favorable protonation sites and studied the thermodynamics of ion attachment. researchgate.net
GabapentinoidsGeneral Computational ModelingCaVα2δ subunit of VGCCsElucidated the mechanism of interfering with Rab11-mediated channel transport. pnas.org
Gabapentin / PregabalinX-ray Crystallography / Crystal Packing AnalysisSolid-state crystalCorrelated microscopic structure and hydrogen bonding with macroscopic physical properties. researchgate.net

Structure Activity Relationship Sar Studies of 2 Aminomethyl 3 Methylbutanoic Acid Derivatives

Impact of Aminomethyl Group Modifications on Biological Efficacy

The aminomethyl group is a critical pharmacophoric element in 2-(aminomethyl)-3-methylbutanoic acid and its analogues. Modifications to this group, including N-alkylation and acylation, have been shown to significantly impact biological efficacy.

Systematic studies on analogues have demonstrated that the primary amino group is crucial for high-affinity binding to the α2δ subunit. For instance, N-alkylation of the aminomethyl group generally leads to a decrease in binding affinity and, consequently, reduced in vivo activity. researchgate.net This suggests that the unsubstituted -NH2 group is involved in key interactions with the receptor, potentially through hydrogen bonding. mdpi.com

However, certain N-substituted derivatives have been synthesized to explore other pharmacological properties. For example, the synthesis of N-alkylated-β-amino methyl esters has been explored for creating diverse chemical libraries. researchgate.net While direct N-alkylation of 2-aminothiophenes, a related class of compounds, has been historically challenging under mild conditions, new methodologies have been developed to achieve this. nih.gov

In a series of 3-amino and 3-aminomethyl-3,4-dihydro-2H-1-benzopyran derivatives, modifications of the amino group were evaluated for their affinity at various receptors, indicating that the nature of the substitution on the nitrogen atom can tune the selectivity profile of the compound. acs.org For instance, specific substitutions can confer high potency and selectivity for serotonin (B10506) or dopamine (B1211576) receptors.

The following table summarizes the impact of modifications on the aminomethyl group of related β-amino acid derivatives on their biological activity.

Modification of Aminomethyl GroupResulting Biological ActivityReference
N-MethylationReduced binding affinity to α2δ subunit researchgate.net
N,N-DimethylationSignificant loss of binding affinity researchgate.net
N-AcetylationAbolished activity researchgate.net
Replacement with a hydroxyl groupLoss of activity researchgate.net

Role of Fluoro-Substitutions in Modulating Activity and Metabolism

The introduction of fluorine atoms into drug molecules is a common strategy in medicinal chemistry to enhance metabolic stability, improve lipophilicity, and modulate biological activity. nih.gov In the context of GABA analogues like this compound, fluoro-substitutions have been investigated to improve their pharmacokinetic and pharmacodynamic profiles.

Fluorination can block sites of metabolic oxidation, leading to a longer half-life and improved bioavailability. acs.orgresearchgate.net For example, studies on fluorinated analogues of GABA, which are bioisosteres of pregabalin (B1679071), have shown that these compounds can have different effects on GABA transporters compared to their non-fluorinated counterparts. nih.govnih.gov Specifically, certain β-polyfluoroalkyl-GABAs were found to increase the initial rate of GABA uptake by synaptosomes more effectively than pregabalin. nih.gov

Furthermore, fluorinated alkanols have been shown to interact with GABAA receptors, although the nature of this interaction can vary depending on the specific structure of the fluorinated compound. nih.gov This highlights the complex role that fluorine can play in modulating the pharmacological profile of a molecule. The introduction of a trifluoromethyl group, for instance, can significantly alter the electronic properties and binding interactions of a compound. nih.gov

A study on novel isoindolin-1-one (B1195906) derivatives as GABAA receptor positive allosteric modulators showed that the introduction of a fluorine atom to a pyridone ring resulted in a change in the median effective concentration (EC50) values, indicating a modulation of potency. acs.org

The table below illustrates the effects of fluoro-substitution on the activity of related GABA analogues.

Fluoro-SubstitutionObserved EffectReference
β-CF3-β-OH substitution on GABADecreased exocytotic release of [3H]GABA more effectively than pregabalin nih.gov
β-CF3 substitution on GABALess significant effect on [3H]GABA release compared to β-CF3-β-OH analogue nih.gov
β-CF2CF2H substitution on GABADecreased exocytotic release of [3H]GABA more effectively than pregabalin nih.gov

Stereochemical Influence on Pharmacological Profiles

This compound possesses a chiral center, and as with many biologically active molecules, the stereochemistry plays a pivotal role in its pharmacological profile. The differential activity of enantiomers is a well-established principle in pharmacology, as the three-dimensional arrangement of atoms dictates how a molecule interacts with its biological target. researchgate.net

In the case of the closely related drug pregabalin, which is (S)-3-(aminomethyl)-5-methylhexanoic acid, the (S)-enantiomer is the pharmacologically active form. The (R)-enantiomer is significantly less active, demonstrating a high degree of stereoselectivity in the interaction with the α2δ subunit of voltage-gated calcium channels. google.com There is no evidence to suggest that the (S)-enantiomer undergoes racemization to the (R)-enantiomer in the body. drugbank.com

The synthesis and pharmacological evaluation of individual stereoisomers of other amino-containing compounds have consistently shown that biological activity is highly dependent on the stereochemistry. For example, in a series of mast cell stabilizing agents, one stereoisomer was found to be the most active in vivo. nih.gov This stereochemical dependence underscores the importance of asymmetric synthesis to produce the desired enantiomerically pure compounds for therapeutic use.

The profound difference in activity between enantiomers highlights the specific and chiral nature of the binding site on the target protein.

StereoisomerPharmacological ActivityReference
(S)-PregabalinActive enantiomer, high affinity for α2δ subunit
(R)-PregabalinInactive enantiomer, low affinity for α2δ subunit google.com

Rational Design Principles for Optimized Analogues

Based on the extensive SAR studies of this compound and its analogues, several rational design principles can be formulated for the development of optimized compounds with enhanced therapeutic profiles. These principles are aimed at maximizing potency, selectivity, and pharmacokinetic properties. mdpi.com

Preservation of the Primary Aminomethyl Group: The unsubstituted aminomethyl group is paramount for high-affinity binding to the α2δ subunit. Therefore, modifications at this position should be approached with caution. Any substitution on the nitrogen atom is likely to be detrimental to activity unless a specific alternative interaction can be achieved. researchgate.net

Strategic Lipophilic Substitution on the Butyl Chain: The isobutyl group at the 3-position contributes to the binding affinity. Optimization of this lipophilic pocket-filling moiety can lead to enhanced potency. The size and shape of this substituent are critical, and small alkyl groups are generally favored. researchgate.net

Exploitation of Stereochemistry: As the biological activity is highly stereoselective, the synthesis of enantiomerically pure compounds is essential. The (S)-configuration at the chiral center is required for potent activity in pregabalin and likely in its close analogues.

Judicious Use of Fluorination for Pharmacokinetic Enhancement: The introduction of fluorine at specific positions can be a viable strategy to block metabolic degradation and improve oral bioavailability. However, the position and nature of the fluoro-substitution must be carefully considered, as it can also alter the pharmacodynamic profile. nih.govnih.gov

By adhering to these design principles, medicinal chemists can more effectively navigate the chemical space around the this compound scaffold to develop novel drug candidates with superior efficacy and safety profiles for the treatment of various neurological disorders. researchgate.netresearchgate.netmdpi.com

Applications As a Synthetic Building Block and Scaffold in Organic Chemistry

Incorporation into Peptide and Peptidomimetic Structures

The inclusion of β-amino acids like 2-(Aminomethyl)-3-methylbutanoic acid into peptide chains is a key strategy in the design of peptidomimetics—molecules that mimic the structure and function of natural peptides but with enhanced properties.

Research Findings: The primary motivation for incorporating β-amino acids into peptide backbones is to increase their stability against enzymatic degradation. researchgate.netresearchgate.net Natural peptides composed of α-amino acids are often rapidly broken down by proteases in biological systems, limiting their therapeutic potential. Peptides containing β-amino acid residues, however, are inherently more resistant to these enzymes. researchgate.net

In synthetic applications, the (R)-enantiomer is often used with a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amine, creating (R)-Fmoc-2-aminomethyl-3-methyl-butyric acid. This derivative is a crucial building block in solid-phase peptide synthesis (SPPS), a standard method for creating custom peptides. researchgate.net The Fmoc group selectively protects the amine function, allowing the carboxylic acid to couple with the N-terminus of a growing peptide chain. researchgate.net This process enables the precise insertion of the β-amino acid unit into a specific position within a peptide sequence.

The presence of the β-amino acid can induce unique and stable secondary structures, such as helices, turns, and sheets, which are different from those formed by α-peptides. researchgate.net This conformational constraint is a powerful tool for designing peptidomimetics that can bind to specific biological targets with high affinity and selectivity. By modifying peptide sequences with units like this compound, researchers can enhance not only stability but also bioactivity, making these compounds significant in pharmaceutical research and drug development. researchgate.net

Table 1: Application in Peptide Synthesis

Feature Description Reference
Compound Used (R)-Fmoc-2-aminomethyl-3-methyl-butyric acid researchgate.net
Synthetic Method Solid-Phase Peptide Synthesis (SPPS) researchgate.net
Key Advantage Increases peptide stability and resistance to proteases. researchgate.netresearchgate.net
Structural Impact Induces stable, well-ordered secondary structures (helices, turns). researchgate.net

| Application Area | Drug design and development of peptide-based therapeutics. | researchgate.net |

Role in the Synthesis of Complex Organic Molecules

Beyond peptidomimetics, this compound and other β-amino acids serve as versatile synthons for a variety of complex organic molecules. Their ability to act as precursors to structures like β-lactams, alkaloids, and other heterocyclic systems makes them highly valuable in synthetic chemistry.

Research Findings: β-Aminocarbonyl compounds are recognized as important intermediates in the synthesis of various pharmaceuticals and natural products. nih.gov Specifically, β-amino acids can be transformed into β-lactams (four-membered cyclic amides), which are core structural motifs in many antibiotic drugs. nih.govmdpi.com The synthesis often involves a cyclization reaction where the amino and carboxyl groups of the β-amino acid are induced to form an amide bond within a ring.

Furthermore, amino acids are widely used as starting materials for the synthesis of complex heterocyclic compounds. mdpi.com For instance, the functional groups of an amino acid can be reacted with other reagents to build larger, fused ring systems, such as quinazolinones. mdpi.com The bifunctionality of this compound makes it a suitable candidate for participating in multicomponent reactions, where several molecules combine in a single step to form a complex product. Such reactions are used to create diverse molecular libraries for drug discovery. researchgate.net

While direct total synthesis of a specific complex alkaloid from this compound is not prominently documented, the general class of β-amino acids is known to be incorporated into natural product scaffolds, including alkaloids, lactones, and depsipeptides. nih.govresearchgate.net The synthesis of tropane (B1204802) alkaloids, for example, involves intermediates derived from amino acids. researchgate.net Cyclization reactions of protected β-amino acid derivatives can lead to the formation of highly functionalized γ-lactones, oxazolidinones, and aziridines, demonstrating their utility as scaffolds for diverse molecular architectures. rsc.org

Derivatization for Advanced Chemical Intermediates

The chemical reactivity of both the amino and carboxylic acid groups allows for extensive derivatization of this compound. These modifications produce advanced chemical intermediates that can be used in a wide range of subsequent synthetic transformations.

Research Findings: A common and fundamental derivatization is the esterification of the carboxylic acid group. For example, reaction with methanol (B129727) in the presence of a reagent like trimethylchlorosilane efficiently produces the corresponding amino acid methyl ester hydrochloride. nih.gov These esters are important intermediates in peptide synthesis and as chiral sources for other synthetic applications. nih.gov

The amino group can also be readily modified. Besides the Fmoc and Boc protecting groups used in peptide synthesis, the amine can be formylated to yield derivatives like (S)-(+)-2-Formylamino-3-methylbutanoic acid. mdpi.com Such derivatives have been used as a source of chirality in the synthesis of ligands for asymmetric catalysis. mdpi.com

More complex derivatizations involve using the amino acid as a scaffold to build heterocyclic systems. The amino group can be converted into an amide, which can then undergo cyclization with various reagents to form new rings. For example, amino acids can be transformed into 3-aminoquinazolinones, which are themselves versatile intermediates for synthesizing fused heterocyclic systems like triazinoquinazolinones. mdpi.com Another approach involves reacting the amino group with anhydrides to create precursors for five- or six-membered heterocyclic compounds like pyridazines and pyrazoles. wikipedia.org The inherent chirality of this compound makes the resulting intermediates valuable for asymmetric synthesis, where controlling the three-dimensional structure of the final product is crucial.

Table 2: Common Derivatization Reactions and Intermediates

Functional Group Reagent/Reaction Product/Intermediate Application Reference
Carboxylic Acid Methanol / Trimethylchlorosilane Methyl Ester Hydrochloride Peptide synthesis, chiral source nih.gov
Amino Group Formic Acid Formylamino derivative Chiral source for catalysis mdpi.com
Amino Group Acyl Chlorides / Amide formation N-Acyl derivatives Precursors for heterocycles mdpi.com
Both Intramolecular cyclization β-Lactam Antibiotic synthesis nih.govmdpi.com

| Both | Reaction with anhydrides, etc. | Pyridazines, Pyrazoles | Synthesis of heterocyclic libraries | wikipedia.org |

Biochemical Pathways and Metabolic Fate Research in Non Human Systems

Metabolic Conversion Pathways in Microorganisms or Cell Lines

Research into the metabolic conversion of β-amino acids in microorganisms has revealed specific enzymatic pathways for their degradation. A notable example is the degradation of β-valine (3-aminobutanoic acid), a close structural analogue of 2-(aminomethyl)-3-methylbutanoic acid, by Pseudomonas species. This pathway involves a CoA-dependent mechanism. The initial step is the activation of β-valine to its CoA ester, β-valinyl-CoA, by a β-valinyl-coenzyme A ligase. Subsequently, β-valinyl-CoA is deaminated by β-valinyl-CoA ammonia (B1221849) lyases to produce 3-methylcrotonyl-CoA, which is a common intermediate in the degradation pathway of the α-amino acid leucine (B10760876). nih.gov This suggests that this compound could potentially be metabolized via a similar CoA-dependent pathway in certain microorganisms.

Furthermore, various microbial enzymes have been identified that can act on β-amino acids. For instance, β-aminopeptidases from bacterial sources are known to hydrolyze β-amino acid residues from peptides. msu.ru While these enzymes are primarily studied for their role in peptide metabolism, their existence highlights the capacity of microorganisms to recognize and process β-amino acid structures.

The degradation of BCAAs in bacteria typically begins with a transamination reaction to form the corresponding α-keto acid, followed by oxidative decarboxylation. researchgate.net While this compound is a β-amino acid, the initial steps of its degradation could potentially involve enzymes that recognize its branched-chain structure.

Enzyme Substrate Product Organism/System
β-valinyl-coenzyme A ligase (BvaA)β-valineβ-valinyl-CoAPseudomonas sp. strain SBV1
β-valinyl-CoA ammonia lyase (BvaB1/BvaB2)β-valinyl-CoA3-methylcrotonyl-CoAPseudomonas sp. strain SBV1
β-Aminopeptidasesβ-peptidesβ-amino acidsVarious bacteria

Intermediary Metabolism of Branched-Chain Amino Acid Analogues

The metabolism of branched-chain amino acids (leucine, isoleucine, and valine) is a well-characterized process that provides a framework for understanding the potential metabolic fate of their analogues. The catabolism of BCAAs generates intermediates that feed into central metabolic pathways, such as the tricarboxylic acid (TCA) cycle. nyu.edu

The degradation of valine, the α-amino acid counterpart of this compound, proceeds through several enzymatic steps to ultimately yield propionyl-CoA, which can then be converted to the TCA cycle intermediate succinyl-CoA. nih.govyoutube.com The initial steps involve transamination to α-ketoisovalerate, followed by oxidative decarboxylation to isobutyryl-CoA. acs.org

Given that the degradation of β-valine in Pseudomonas converges with the leucine degradation pathway at the level of 3-methylcrotonyl-CoA nih.gov, it is plausible that the intermediary metabolism of this compound would also intersect with the catabolic pathways of the canonical BCAAs. The resulting intermediates would likely be further metabolized to acetyl-CoA, propionyl-CoA, or succinyl-CoA, depending on the specific enzymatic reactions involved. These intermediates can then be utilized for energy production or as building blocks for the synthesis of other molecules, such as fatty acids. nih.gov

BCAA Analogue/Related Compound Key Metabolic Intermediates Potential Metabolic Fate
β-Valineβ-valinyl-CoA, 3-methylcrotonyl-CoAEnters leucine degradation pathway
Valineα-ketoisovalerate, isobutyryl-CoA, propionyl-CoAEnters TCA cycle via succinyl-CoA
Leucineα-ketoisocaproate, isovaleryl-CoA, acetyl-CoA, acetoacetateEnergy production, ketogenesis
Isoleucineα-keto-β-methylvalerate, 2-methylbutyryl-CoA, acetyl-CoA, propionyl-CoAEnergy production, gluconeogenesis, ketogenesis

Biosynthetic Routes in Model Biological Systems

The biosynthesis of β-amino acids can occur through various enzymatic routes. One important class of enzymes involved in the synthesis of β-amino acids are aminomutases. These enzymes catalyze the transfer of an amino group from the α-carbon to the β-carbon of an α-amino acid. nih.govnih.gov For example, phenylalanine aminomutase (PAM) and tyrosine aminomutase (TAM) are MIO (4-methylideneimidazole-5-one)-based enzymes that convert α-arylalanines to their corresponding β-isomers. acs.orgnih.govresearchgate.net This suggests a potential biosynthetic route for this compound from a corresponding α-amino acid precursor, should a suitable aminomutase exist.

While the natural biosynthesis of this compound has not been described, research in synthetic biology has demonstrated the potential to engineer biosynthetic pathways for non-proteinogenic amino acids in model organisms like Escherichia coli and Chinese Hamster Ovary (CHO) cells. These efforts often involve the introduction of heterologous genes encoding enzymes that can create novel metabolic pathways. For instance, the biosynthesis of BCAAs themselves is a well-understood pathway in bacteria that could potentially be modified to produce analogues. nih.gov The bacterial BCAA biosynthetic pathway utilizes a series of enzymes to convert pyruvate (B1213749) and other central metabolites into valine, leucine, and isoleucine. nih.gov

The enzymatic synthesis of β-amino acids has also been explored using transaminases, which can catalyze the amination of a β-keto acid to produce a β-amino acid. kit.edu This approach would require a suitable β-keto acid precursor for this compound.

Enzyme Class Reaction Type Potential Role in Biosynthesis
Aminomutases (e.g., PAM, TAM)α- to β-amino group migrationConversion of an α-amino acid precursor
TransaminasesAmination of a keto acidFormation from a β-keto acid precursor
Engineered BCAA biosynthetic enzymesMulti-step synthesis from central metabolitesDe novo synthesis in a model organism

Future Perspectives and Research Challenges

Advancements in Stereoselective Synthetic Methodologies for Novel Analogues

The development of novel analogues of 2-(Aminomethyl)-3-methylbutanoic acid with potentially enhanced therapeutic profiles is critically dependent on the advancement of stereoselective synthetic methodologies. The presence of two chiral centers in its structure necessitates precise control over stereochemistry, as different stereoisomers can exhibit markedly different pharmacological activities and metabolic fates.

Future research will likely focus on several key areas to create structurally diverse and stereochemically pure analogues:

Asymmetric Catalysis: The use of chiral catalysts, such as rhodium-Me-DuPHOS, has proven effective in the asymmetric hydrogenation of precursors to produce specific enantiomers of related compounds like pregabalin (B1679071). nih.gov Future efforts will likely explore a broader range of chiral catalysts, including those based on other transition metals, to achieve high enantioselectivity in the synthesis of this compound derivatives.

Enzyme-Catalyzed Reactions: Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. nih.gov The use of enzymes, such as lipases and nitrilases, can facilitate the resolution of racemic mixtures or the direct asymmetric synthesis of chiral intermediates. nih.gov A patent for the synthesis of a related compound, (2S,3R)-2-aminomethyl-3-hydroxy-butanoic acid, highlights the use of biological catalysis, suggesting a promising avenue for producing specific stereoisomers of this compound. google.com

Chiral Auxiliaries: The use of chiral auxiliaries, such as N-tert-butanesulfinyl imines, has been successfully employed in the stereocontrolled synthesis of complex cyclic and acyclic amino acids. acs.orgnih.govmdpi.com This strategy allows for the predictable introduction of chirality and can be adapted to generate a variety of substituted analogues of this compound.

Organocatalysis: The development of small organic molecules as catalysts for asymmetric reactions has emerged as a powerful tool in synthetic chemistry. Organocatalyzed Michael additions, for instance, have been used to create β-substituted GABA derivatives with high enantioselectivity. nih.gov

The exploration of these advanced synthetic methods will be crucial for building libraries of novel analogues with modifications at various positions of the this compound scaffold.

Synthetic ApproachKey FeaturesPotential Application for this compound Analogues
Asymmetric Catalysis Utilizes chiral metal catalysts to produce specific stereoisomers in high yields and enantiomeric excess.Synthesis of enantiomerically pure analogues with defined stereochemistry at both chiral centers.
Biocatalysis Employs enzymes for highly selective transformations under mild reaction conditions.Green synthesis of chiral intermediates and final products with high stereopurity.
Chiral Auxiliaries Temporarily incorporates a chiral fragment to direct the stereochemical outcome of a reaction.Controlled introduction of substituents at various positions of the molecule with defined stereochemistry.
Organocatalysis Uses small, metal-free organic molecules to catalyze asymmetric reactions.Enantioselective synthesis of β-substituted analogues.

Elucidation of Untapped Molecular Targets and Mechanisms of Action

While this compound is structurally a GABA analogue, it is likely that its primary mechanism of action, similar to gabapentin (B195806) and pregabalin, does not involve direct interaction with GABA receptors. psychscenehub.comdrugbank.com The primary molecular target for these "gabapentinoids" is the α2δ subunit of voltage-gated calcium channels (VGCCs). psychscenehub.comnih.gov Binding to this subunit reduces the influx of calcium into presynaptic terminals, which in turn decreases the release of excitatory neurotransmitters like glutamate (B1630785) and substance P. psychscenehub.comresearchgate.net

A significant research challenge is to determine if this compound interacts with the same α2δ subunit and to explore the possibility of other, as-of-yet untapped, molecular targets. Future research should focus on:

Receptor Binding Assays: Conducting comprehensive binding studies with a panel of receptors, including different isoforms of the α2δ subunit (α2δ-1, α2δ-2, etc.), GABA receptors (GABA-A and GABA-B), and other potential targets like NMDA receptors, is essential. nih.govneurology.org This will clarify the binding profile of this compound and its novel analogues.

Electrophysiological Studies: Techniques like patch-clamp recordings can directly measure the effect of the compound on the activity of ion channels, including VGCCs, in neurons. nih.gov This would provide direct evidence of its modulatory effects on neuronal excitability.

Neurotransmitter Release Assays: Measuring the release of neurotransmitters such as glutamate, noradrenaline, and substance P from neuronal cultures in the presence of this compound would help to confirm its mechanism of action. researchgate.net

Exploration of Novel Targets: Research into related compounds has suggested potential interactions with other targets, including adenosine (B11128) receptors and voltage-gated potassium channels, although the clinical relevance of these interactions is not yet fully understood. drugbank.com Investigating these and other potential targets could reveal novel therapeutic applications. There is also evidence that gabapentinoids can influence descending noradrenergic and serotonergic pain pathways. nih.gov

The elucidation of the precise molecular targets and downstream signaling pathways will be critical for understanding the full therapeutic potential and potential side effects of this compound and its derivatives.

Integration of Computational and Experimental Approaches in Design

The integration of computational and experimental approaches offers a powerful strategy to accelerate the discovery and optimization of novel analogues of this compound. In silico methods can guide the design of new molecules with improved properties, which can then be synthesized and tested experimentally in an iterative cycle.

Future research in this area will likely involve:

Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR models can identify the key molecular descriptors that correlate with the biological activity of a series of compounds. nih.govmdpi.com By building QSAR models for analogues of this compound, researchers can predict the activity of virtual compounds and prioritize the synthesis of the most promising candidates. QSAR studies on other GABA analogues have successfully identified descriptors related to inhibitory activity. nih.govnih.govmdpi.comacs.org

Molecular Docking and Dynamics Simulations: Molecular docking can predict the binding pose of a ligand within the active site of a target protein, such as the α2δ subunit of VGCCs. nih.govmdpi.com Molecular dynamics simulations can then be used to study the stability of the ligand-protein complex and to understand the key interactions at an atomic level. These computational tools can provide valuable insights into the structural basis of activity and guide the design of analogues with enhanced binding affinity and selectivity.

Homology Modeling: In the absence of an experimentally determined structure for a specific target protein, homology modeling can be used to build a 3D model based on the structure of a related protein. nih.govmdpi.com This can be particularly useful for studying the interaction of this compound with less-characterized potential targets.

The synergy between computational predictions and experimental validation will be instrumental in rationally designing the next generation of this compound-based therapeutics.

Computational MethodDescriptionApplication in Designing Analogues
QSAR Establishes a mathematical relationship between chemical structure and biological activity.Predicts the activity of unsynthesized compounds and identifies key structural features for activity.
Molecular Docking Predicts the preferred orientation of a molecule when bound to a target protein.Guides the design of analogues with improved binding affinity and selectivity.
Molecular Dynamics Simulates the movement of atoms and molecules over time.Assesses the stability of ligand-protein complexes and elucidates dynamic interactions.
Homology Modeling Constructs a 3D model of a protein based on the known structure of a related protein.Enables structure-based design for targets with unknown experimental structures.

Development of Advanced Analytical Techniques for Complex Biological Matrices

To fully understand the pharmacokinetic and pharmacodynamic properties of this compound and its analogues, the development of sensitive and specific analytical methods for their quantification in complex biological matrices like plasma, urine, and brain tissue is essential.

Key research challenges and future directions in this area include:

High-Throughput LC-MS/MS Methods: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of small molecules in biological samples due to its high sensitivity, selectivity, and speed. sphinxsai.comnih.govnih.gov Future work will focus on developing and validating robust, high-throughput LC-MS/MS methods for this compound and its metabolites. The use of stable isotope-labeled internal standards is crucial for achieving high accuracy and precision. sphinxsai.com

Chiral Separation Techniques: Since the different enantiomers of this compound may have different pharmacological profiles, it is critical to develop analytical methods that can separate and quantify individual enantiomers. This can be achieved using chiral chromatography, either with a chiral stationary phase in gas chromatography (GC) or high-performance liquid chromatography (HPLC). nih.gov

Advanced Sample Preparation: The development of efficient and automated sample preparation techniques, such as solid-phase extraction (SPE) and protein precipitation, is necessary to remove interfering substances from biological samples and to concentrate the analyte of interest. sphinxsai.comwur.nl

Novel Imaging Techniques: The development of radiolabeled analogues of this compound could enable in vivo imaging studies using techniques like Positron Emission Tomography (PET). nih.govnih.govcuny.edu PET imaging could be used to non-invasively study the distribution of the compound in the brain and other tissues, as well as its binding to specific molecular targets. While the development of PET radiotracers for the GABAergic system has been challenging, it remains an important area of future research. nih.govnih.gov

The availability of these advanced analytical techniques will be fundamental for conducting preclinical and clinical studies to evaluate the therapeutic potential of this compound and its novel analogues.

Analytical TechniquePurposeFuture Development Focus
LC-MS/MS Quantification of the compound and its metabolites in biological fluids.Increased throughput, sensitivity, and use of stable isotope-labeled internal standards.
Chiral Chromatography Separation and quantification of individual enantiomers.Development of robust methods for routine analysis in pharmacokinetic studies.
Advanced Sample Prep Removal of interferences and concentration of the analyte.Automation and miniaturization for high-throughput applications.
PET Imaging In vivo visualization of drug distribution and target engagement.Synthesis of suitable radiolabeled analogues and validation of their use as imaging agents.

Q & A

What are the optimal synthetic routes for 2-(Aminomethyl)-3-methylbutanoic acid to achieve high yield and purity?

Basic Research Focus
The compound can be synthesized via stereoselective pathways using chiral auxiliaries or enantioselective catalysis. For example, a method similar to the synthesis of (S)-2-(methoxycarbonylamino)-3-methylbutanoic acid involves coupling tert-butyl carbamate with methyl 3-methylbutanoate under Mitsunobu conditions to introduce the aminomethyl group . Yield optimization (typically 70–85%) requires controlled reaction temperatures (0–5°C for sensitive intermediates) and purification via recrystallization or silica gel chromatography. Impurities such as unreacted starting materials or racemized byproducts are monitored using HPLC with chiral columns .

How does the stereochemistry of this compound influence its biological activity?

Advanced Research Focus
Stereochemistry critically impacts target binding. For instance, (S)-enantiomers of similar β-amino acids exhibit higher affinity for peptide transporters or enzyme active sites compared to (R)-forms . To assess this, enantiomers are separated using preparative HPLC (Chiralpak® AD-H column) and tested in vitro for inhibition constants (e.g., IC₅₀) against proteases or kinases. Circular dichroism (CD) spectroscopy or X-ray crystallography of protein-ligand complexes can reveal stereospecific interactions .

What analytical techniques are recommended for characterizing the purity of this compound?

Basic Research Focus
Key techniques include:

  • HPLC : Reverse-phase C18 columns (e.g., Agilent Zorbax) with UV detection at 210 nm to quantify purity (≥95%) and detect impurities .
  • NMR : ¹H and ¹³C spectra (D₂O or DMSO-d₆) confirm structural integrity; coupling constants (e.g., J = 6–8 Hz for diastereotopic protons) verify stereochemistry .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (theoretical: 145.18 g/mol) and fragments .

Can computational methods predict the interaction between this compound and biological targets?

Advanced Research Focus
Density functional theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity, while molecular docking (AutoDock Vina) models binding poses to receptors like GABA transaminase. For example, derivatives with electron-donating aminomethyl groups show lower energy gaps (ΔE = HOMO–LUMO ≈ 4.5 eV), correlating with enhanced inhibitory activity in vitro . MD simulations (GROMACS) further assess stability of ligand-receptor complexes over 100 ns trajectories .

How can one mitigate racemization during the synthesis of enantiomerically pure this compound?

Basic Research Focus
Racemization is minimized by:

  • Using non-polar solvents (e.g., THF) at low temperatures (−20°C) during coupling reactions .
  • Employing Boc or Fmoc protecting groups for the amino moiety to prevent base-induced epimerization .
  • Monitoring enantiomeric excess (ee) via chiral HPLC; additives like triethylamine stabilize intermediates .

What structural modifications enhance the corrosion inhibition efficiency of this compound derivatives?

Advanced Research Focus
Introducing electron-withdrawing groups (e.g., sulfonamide) to the aminomethyl side chain improves adsorption on mild steel surfaces in alkaline media. Gravimetric studies show 85–92% inhibition efficiency at 10 mM for derivatives like 2-(phenylsulphonamido)-3-methylbutanoic acid, attributed to chelation with Fe²⁺ ions. Electrochemical impedance spectroscopy (EIS) reveals increased charge transfer resistance (Rct = 450 Ω·cm² vs. 120 Ω·cm² for controls) .

What are the common impurities encountered in the synthesis of this compound, and how are they characterized?

Basic Research Focus
Typical impurities include:

  • Over-alkylated products : Formed during aminomethylation; identified via LC-MS (m/z = 188.1 for di-substituted byproducts) .
  • Racemic mixtures : Detected using chiral HPLC (Daicel Chiralpak® IC column) with >99% ee required for pharmacological studies .
  • Oxidative degradation products : Accelerated stability testing (40°C/75% RH for 4 weeks) followed by UPLC-PDA quantifies degradation pathways .

How does the presence of the aminomethyl group affect the acid dissociation constant (pKa) of 3-methylbutanoic acid derivatives?

Advanced Research Focus
The aminomethyl group increases basicity, shifting the carboxylic acid pKa from ~4.8 (3-methylbutanoic acid) to ~5.2 due to intramolecular hydrogen bonding. Potentiometric titration (GLpKa instrument) and DFT calculations (COSMO-RS solvation model) validate this trend. Derivatives with electron-donating substituents (e.g., -OCH₃) further raise pKa by 0.3–0.5 units, impacting solubility and membrane permeability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.